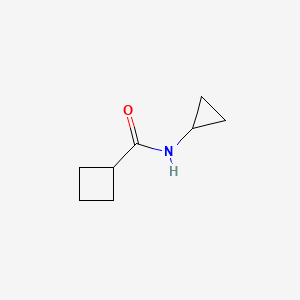

Cyclobutanecarboxamide, N-cyclopropyl-

CAS No.: 915403-77-9

Cat. No.: VC2823021

Molecular Formula: C8H13NO

Molecular Weight: 139.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 915403-77-9 |

|---|---|

| Molecular Formula | C8H13NO |

| Molecular Weight | 139.19 g/mol |

| IUPAC Name | N-cyclopropylcyclobutanecarboxamide |

| Standard InChI | InChI=1S/C8H13NO/c10-8(6-2-1-3-6)9-7-4-5-7/h6-7H,1-5H2,(H,9,10) |

| Standard InChI Key | UZNQBNCEQKQIIM-UHFFFAOYSA-N |

| SMILES | C1CC(C1)C(=O)NC2CC2 |

| Canonical SMILES | C1CC(C1)C(=O)NC2CC2 |

Introduction

Structural and Physical Properties

Basic Identification

Cyclobutanecarboxamide, N-cyclopropyl- is characterized by the following properties:

| Property | Value |

|---|---|

| CAS Number | 915403-77-9 |

| Molecular Formula | C₈H₁₃NO |

| Molecular Weight | 139.19 g/mol |

| IUPAC Name | N-cyclopropylcyclobutanecarboxamide |

| InChI Key | UZNQBNCEQKQIIM-UHFFFAOYSA-N |

| SMILES | C1CC(C1)C(=O)NC2CC2 |

Physical and Chemical Characteristics

The compound features several notable structural elements that contribute to its unique properties:

The molecule's three-dimensional structure is characterized by the puckered conformation of the cyclobutane ring and the planar, triangular cyclopropyl group, creating a unique spatial arrangement that influences its biological interactions and chemical behavior.

Synthesis and Chemical Reactions

Chemical Reactivity

Cyclobutanecarboxamide, N-cyclopropyl- can participate in various chemical transformations:

Recent research has demonstrated palladium-catalyzed enantioselective C(sp³)–H arylation of aminomethyl-cyclopropanes and cyclobutanes with aryl boronic acids, which suggests potential pathways for functionalizing derivatives of this compound .

Applications in Medicinal Chemistry

The unique three-dimensional structure of this compound may allow it to access binding sites that more planar molecules cannot reach effectively .

Structure-Activity Relationship Considerations

The biological activity of cyclobutane-containing compounds has been associated with several factors:

-

Conformational Restriction: The rigid cyclobutane ring can lock attached groups into specific orientations, potentially enhancing binding affinity to target receptors .

-

Metabolic Stability: Cyclobutane rings can improve metabolic stability compared to linear analogs, potentially extending the half-life of drug candidates .

-

Unique 3D Properties: The puckered cyclobutane ring provides a three-dimensional structure that can influence how the molecule interacts with biological targets.

More complex molecules incorporating both cyclopropyl and cyclobutanecarboxamide moieties have demonstrated biological activity, suggesting the potential value of these structural elements in drug design .

Comparison with Related Compounds

Structural Analogs

Several related compounds provide insights into the potential properties and applications of Cyclobutanecarboxamide, N-cyclopropyl-:

These compounds demonstrate how the basic cyclobutanecarboxamide, N-cyclopropyl- structure can be incorporated into more complex molecules with potential biological activities.

Cyclobutanes and Cyclopropanes in Drug Design

Both cyclobutane and cyclopropane rings have gained attention in medicinal chemistry:

The increasing use of these strained ring systems in drug candidates reflects their valuable contribution to molecular properties and biological activities .

Recent Research Developments

Synthetic Methodology Advancements

Recent research has expanded the synthetic toolkit for creating cyclobutane-containing compounds:

-

Regioselective Aminocarbonylation: Research has demonstrated ligand-controlled regiodivergent aminocarbonylation of cyclobutanols to produce 1,1- and 1,2-substituted cyclobutanecarboxamides with high selectivity .

-

Enantioselective C-H Arylation: Palladium-catalyzed enantioselective C(sp³)–H arylation of aminomethyl-cyclopropanes and cyclobutanes with aryl boronic acids has been reported, offering new routes to functionalized derivatives .

-

Intact Cyclobutane Core Preservation: New methods have been developed that allow functionalization of cyclobutanols while maintaining the integrity of the strained cyclobutane ring system .

Emerging Applications

The integration of cyclobutanecarboxamide motifs in drug development continues to expand:

-

Conformationally Restricted Analogs: Cyclobutanecarboxamides serve as rigid scaffolds in the design of conformationally restricted peptide analogs, potentially enhancing selectivity and metabolic stability .

-

Pharmaceutical Development: The cyclobutanecarboxamide structure appears in molecules being investigated for various therapeutic applications, including enzyme inhibitors and receptor modulators .

-

Building Blocks: These compounds serve as versatile building blocks for constructing more complex molecules with specific three-dimensional arrangements.

Future Perspectives

Research Opportunities

Several promising directions exist for future research on Cyclobutanecarboxamide, N-cyclopropyl- and related compounds:

-

Detailed Structure-Activity Relationship Studies: Systematic investigation of how structural modifications affect biological activity could reveal optimization pathways for drug development.

-

Target-Specific Design: Leveraging the unique three-dimensional properties of this compound to design molecules aimed at specific biological targets.

-

Novel Synthetic Routes: Development of more efficient and selective methods for synthesizing and functionalizing cyclobutanecarboxamides.

-

Biological Screening: Comprehensive evaluation of the biological activities of Cyclobutanecarboxamide, N-cyclopropyl- across various assays could uncover unexpected therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume